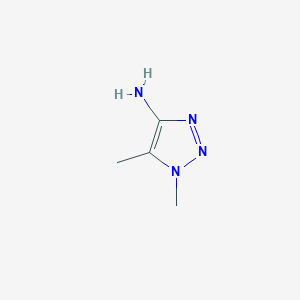
4-氨基-1H-1,2,3-三唑
描述
Dimethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities
科学研究应用
Dimethyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
Target of Action
Triazole compounds, which include dimethyl-1h-1,2,3-triazol-4-amine, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can engage in various weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions allow triazoles to bind with various enzymes and receptors, leading to diverse biological activities.
Biochemical Pathways
Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .
Pharmacokinetics
A study on similar triazole hybrids indicated that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Triazole compounds are known to show broad biological activities in both agrochemistry and pharmacological chemistry .
Action Environment
It is known that the synthesis of triazole compounds can be influenced by changes in concentration during the assembly process .
生化分析
Biochemical Properties
Dimethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . Additionally, dimethyl-1H-1,2,3-triazol-4-amine can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and function . These interactions are essential for the compound’s role in modulating biochemical pathways and cellular processes.
Cellular Effects
Dimethyl-1H-1,2,3-triazol-4-amine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, dimethyl-1H-1,2,3-triazol-4-amine has been reported to inhibit certain kinases, which are critical regulators of cell growth and differentiation . This inhibition can result in altered cell proliferation and apoptosis, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of dimethyl-1H-1,2,3-triazol-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, dimethyl-1H-1,2,3-triazol-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl-1H-1,2,3-triazol-4-amine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that dimethyl-1H-1,2,3-triazol-4-amine can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of dimethyl-1H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, dimethyl-1H-1,2,3-triazol-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Dimethyl-1H-1,2,3-triazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, dimethyl-1H-1,2,3-triazol-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, dimethyl-1H-1,2,3-triazol-4-amine can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of dimethyl-1H-1,2,3-triazol-4-amine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, dimethyl-1H-1,2,3-triazol-4-amine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl-1H-1,2,3-triazol-4-amine can be synthesized through several methodsThis reaction is typically catalyzed by copper (I) ions, which facilitate the formation of the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of dimethyl-1H-1,2,3-triazol-4-amine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
Dimethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and triazole oxides.
相似化合物的比较
Similar Compounds
Similar compounds to dimethyl-1H-1,2,3-triazol-4-amine include:
1,2,4-Triazole: Another triazole isomer with slightly different chemical properties.
1,2,3-Triazole: The parent compound of dimethyl-1H-1,2,3-triazol-4-amine, which lacks the dimethyl substitution.
Uniqueness
What sets dimethyl-1H-1,2,3-triazol-4-amine apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
1,5-dimethyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)


![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)




